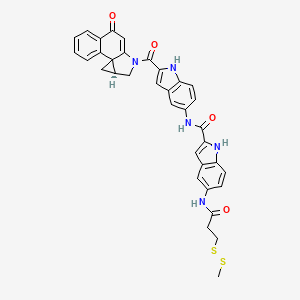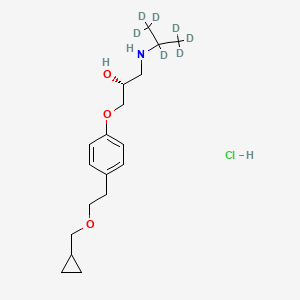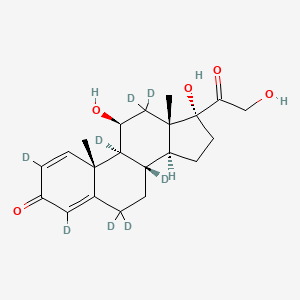
Prednisolone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisolone-d8 is a deuterated form of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study pharmacokinetics, distribution, metabolism, and excretion profiles of glucocorticoids .
Métodos De Preparación
The preparation of prednisolone-d8 involves several synthetic steps. One method starts with prednisone acetate as the raw material. The process includes:
- 3, 20-keto protective reaction
- 11-keto reduction reaction
- 21-hydroxyl esterification reaction
- 3, 20-keto deprotection reaction
- 21-acetic ester hydrolysis reaction
This method is advantageous due to its novel process route, simplicity, rapid operation, and suitability for large-scale industrial production .
Análisis De Reacciones Químicas
Prednisolone-d8 undergoes various chemical reactions, including:
- Oxidation : Prednisolone can be oxidized to form different metabolites.
- Reduction : Reduction reactions can modify the ketone groups in the molecule.
- Substitution : Substitution reactions can occur at various positions on the steroid backbone.
Common reagents used in these reactions include methanol, deuterated internal standards, and various chromatographic solvents. The major products formed from these reactions are typically different metabolites of prednisolone .
Aplicaciones Científicas De Investigación
Prednisolone-d8 is extensively used in scientific research, particularly in:
- Chemistry : Used in mass spectrometry and NMR spectroscopy to study the pharmacokinetics and metabolism of glucocorticoids.
- Biology : Helps in understanding the biological pathways and mechanisms of glucocorticoids.
- Medicine : Used to optimize dosing regimens for glucocorticoid therapies by studying drug metabolism and excretion.
- Industry : Employed in the development and validation of analytical methods for drug testing and quality control .
Mecanismo De Acción
Prednisolone-d8, like prednisolone, exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various inflammatory cytokines and immune cells, which are downregulated to reduce inflammation and immune response .
Comparación Con Compuestos Similares
Prednisolone-d8 is compared with other similar glucocorticoids such as:
- Prednisone : Similar in structure but differs in having a ketone group at the 11th carbon instead of a hydroxyl group.
- Methylprednisolone : Has a methyl group at the 6th carbon, making it more potent.
- Dexamethasone : More potent due to the presence of a fluorine atom at the 9th carbon.
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications for studying drug metabolism and pharmacokinetics .
Propiedades
Fórmula molecular |
C21H28O5 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,8,9,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,14D,18D |
Clave InChI |
OIGNJSKKLXVSLS-MVYDBMNESA-N |
SMILES isomérico |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@]3([C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)[2H])[2H])([2H])[2H])C |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


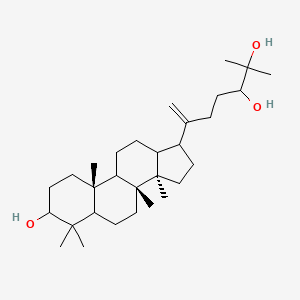

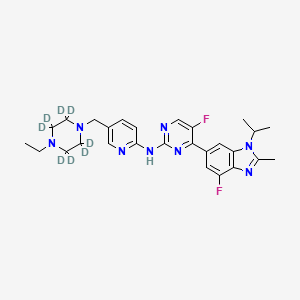
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
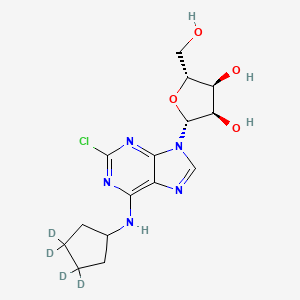
![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
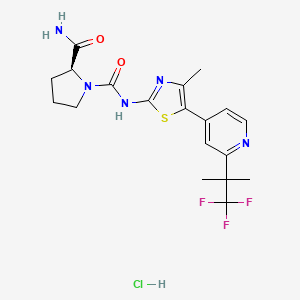
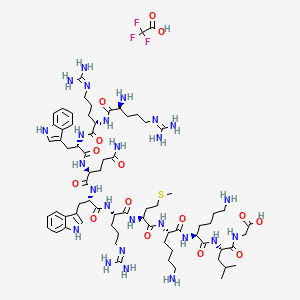
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
